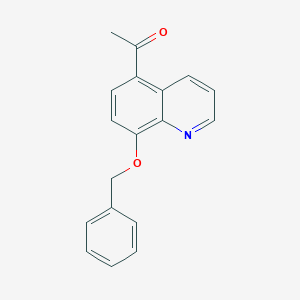
5-Acetyl-8-benzyloxyquinoline
Übersicht
Beschreibung
5-Acetyl-8-benzyloxyquinoline is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.3 g/mol . The compound is also known by several synonyms, including 5-acetyl-8-benzyloxy-1H-quinolin-2-one .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Acetyl-8-benzyloxyquinoline, has been studied extensively. One method involves the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The reaction between 8-hydroxyquinoline and acetyl/benzoyl chloride in nitrobenzene immediately flocculates as a yellow precipitate . On further addition of Lewis acid, the Friedel-Craft acetylation leads to the formation of acetylated quinolines in good yields .Molecular Structure Analysis
The structure of the compound was confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system .Chemical Reactions Analysis
The synthesized acetylated quinolines undergo a condensation reaction with aromatic aldehydes, leading to 8-hydroxyquinoline chalcones derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.3 g/mol, an XLogP3-AA value of 2.5, one hydrogen bond donor count, and three hydrogen bond acceptor counts . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives, including 5-Acetyl-8-benzyloxyquinoline, have been identified as having significant potential in anticancer treatments. They can interact with various biological targets and interfere with cancer cell proliferation. The compound’s structural similarity to other quinoline-based drugs that are FDA-approved for cancer treatment suggests its utility in this field .
Antioxidant Properties
The quinoline nucleus is known to exhibit antioxidant properties, which are crucial in combating oxidative stress—a condition associated with numerous diseases, including neurodegenerative disorders. Research into 5-Acetyl-8-benzyloxyquinoline could lead to the development of new antioxidants .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Quinoline derivatives have shown anti-inflammatory effects, and 5-Acetyl-8-benzyloxyquinoline could be a candidate for the development of new anti-inflammatory drugs .
Antimicrobial and Antibacterial Effects
Studies have demonstrated that quinoline compounds can have a broad spectrum of antimicrobial and antibacterial activities. 5-Acetyl-8-benzyloxyquinoline may be effective against various bacterial strains, including drug-resistant ones, making it a valuable research subject in the fight against infectious diseases .
Antituberculosis Potential
Tuberculosis remains a global health challenge, and new drugs are constantly being sought. Quinoline derivatives have been reported to possess antituberculosis activity. The investigation of 5-Acetyl-8-benzyloxyquinoline in this context could contribute to the discovery of novel therapeutic agents .
Antimalarial Applications
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural features of 5-Acetyl-8-benzyloxyquinoline make it a promising candidate for the synthesis of new antimalarial drugs .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-(phenylmethoxy)quinoline | |
CAS RN |
26872-48-0 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)



![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)
